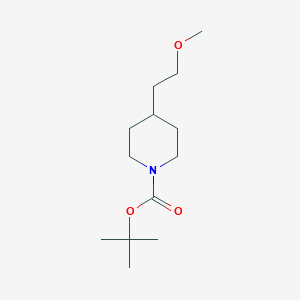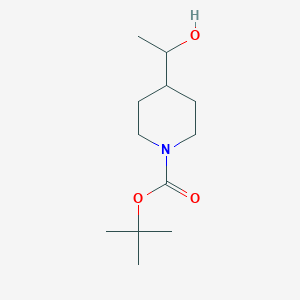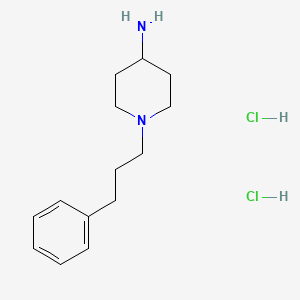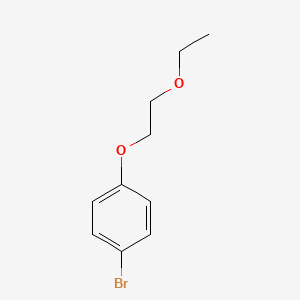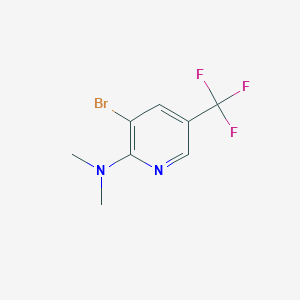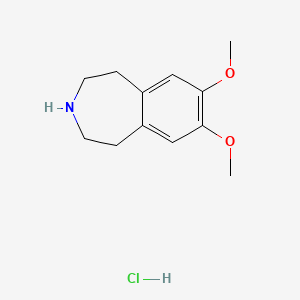
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzene, which is an aromatic hydrocarbon. It has an ethyl group (C2H5) and a methanesulfonyl group (CH3SO2) attached to the benzene ring, as well as a bromine atom attached to the ethyl group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through substitution reactions. For example, bromoethane can be synthesized by reacting ethanol with hydrobromic acid . The methanesulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the ethyl and methanesulfonyl groups attached. The bromine atom would be attached to the second carbon in the ethyl group .Chemical Reactions Analysis
Brominated compounds often undergo substitution or elimination reactions. For instance, amines can react with bromoalkanes to form alkylamines . The presence of the methanesulfonyl group might influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzene ring, the bromine atom, and the methanesulfonyl group. For example, brominated compounds are often denser than their non-brominated counterparts .Wissenschaftliche Forschungsanwendungen
Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
Thermophysical Property Data
- Application Summary: The NIST/TRC Web Thermo Tables (WTT) provides critically evaluated thermodynamic property data for pure compounds, including 1-bromo-2-ethylbenzene .
- Methods of Application: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: For 1-bromo-2-ethylbenzene, WTT contains critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and more .
Riot Control Agent
- Application Summary: Ethyl bromoacetate is listed by the World Health Organization as a riot control agent . It was first employed for that purpose by French police in 1912 .
- Methods of Application: The French army used rifle grenades ‘grenades lacrymogènes’ filled with this gas against the Germans beginning in August 1914 .
- Results or Outcomes: The weapons were largely ineffective, even though ethyl bromoacetate is twice as toxic as chlorine .
Organic Synthesis
- Application Summary: Ethyl bromoacetate is a versatile alkylating agent in organic synthesis . Its major application involves the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate .
- Methods of Application: The resulting BrZnCH2CO2CH2CH3 condenses with carbonyl compounds to give β-hydroxy-esters .
- Results or Outcomes: It is also the starting point for the preparation of several other reagents .
Synthesis of 1,2-Disubstituted Cyclopentadienes
- Application Summary: The synthesis of 1,2-disubstituted cyclopentadienes has been reported . These compounds have found their way into the realm of transition metal and organometallic chemistry .
- Methods of Application: The synthesis involves several semi-general approaches to prepare small libraries of such compounds .
- Results or Outcomes: The 1,2-disubstituted cyclopentadienes or the respective cyclopentadienyl complexes have not always been the final desired products, but they have been used in further reactions .
Electrochemical Bromoalkoxylation of Alkenes
- Application Summary: Electrochemical bromoalkoxylation of alkenes has been described . This method allows for the synthesis of bromoalkoxy compounds from alkenes .
- Methods of Application: The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor is used . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYKMSRNVSHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)


![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
